[2-(1H-imidazol-2-yl)piperidin-1-yl]-(5-methoxy-3-methyl-1-benzothiophen-2-yl)methanone
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Overview
Description
[2-(1H-imidazol-2-yl)piperidin-1-yl]-(5-methoxy-3-methyl-1-benzothiophen-2-yl)methanone is a complex organic compound that features a combination of imidazole, piperidine, and benzothiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1H-imidazol-2-yl)piperidin-1-yl]-(5-methoxy-3-methyl-1-benzothiophen-2-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole and piperidine intermediates, followed by their coupling with the benzothiophene derivative under specific reaction conditions. The reaction often requires the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
[2-(1H-imidazol-2-yl)piperidin-1-yl]-(5-methoxy-3-methyl-1-benzothiophen-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, [2-(1H-imidazol-2-yl)piperidin-1-yl]-(5-methoxy-3-methyl-1-benzothiophen-2-yl)methanone is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of [2-(1H-imidazol-2-yl)piperidin-1-yl]-(5-methoxy-3-methyl-1-benzothiophen-2-yl)methanone involves its interaction with molecular targets, such as enzymes or receptors. The imidazole and piperidine moieties may play a role in binding to these targets, while the benzothiophene group may contribute to the overall activity of the compound. The specific pathways involved depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds containing the imidazole ring, such as histidine and metronidazole.
Piperidine Derivatives: Compounds containing the piperidine ring, such as piperine and risperidone.
Benzothiophene Derivatives: Compounds containing the benzothiophene ring, such as raloxifene and zileuton.
Uniqueness
The uniqueness of [2-(1H-imidazol-2-yl)piperidin-1-yl]-(5-methoxy-3-methyl-1-benzothiophen-2-yl)methanone lies in its combination of three distinct moieties, which may confer unique chemical and biological properties. This combination allows for diverse applications and the potential for novel therapeutic effects.
Properties
IUPAC Name |
[2-(1H-imidazol-2-yl)piperidin-1-yl]-(5-methoxy-3-methyl-1-benzothiophen-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-12-14-11-13(24-2)6-7-16(14)25-17(12)19(23)22-10-4-3-5-15(22)18-20-8-9-21-18/h6-9,11,15H,3-5,10H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRKOUITWQTEAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C=C(C=C2)OC)C(=O)N3CCCCC3C4=NC=CN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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